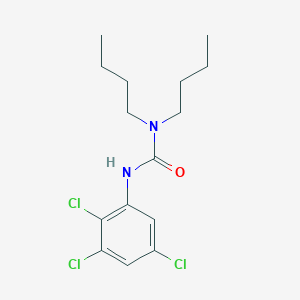
N,N-Dibutyl-N'-(2,3,5-trichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea is a chemical compound with the molecular formula C15H21Cl3N2O It is known for its unique structure, which includes a urea moiety substituted with dibutyl and trichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea typically involves the reaction of 2,3,5-trichloroaniline with dibutylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized substituents.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
科学研究应用
N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-Dibutyl-N’-(2,3,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with target molecules, stabilizing the interaction.
相似化合物的比较
Similar Compounds
N,N-Dibutyl-N’-(2,4,5-trichlorophenyl)urea: Similar structure but with different chlorine substitution
属性
CAS 编号 |
86781-33-1 |
|---|---|
分子式 |
C15H21Cl3N2O |
分子量 |
351.7 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(2,3,5-trichlorophenyl)urea |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-5-7-20(8-6-4-2)15(21)19-13-10-11(16)9-12(17)14(13)18/h9-10H,3-8H2,1-2H3,(H,19,21) |
InChI 键 |
GYTNGFIBMOBPOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC(=C1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



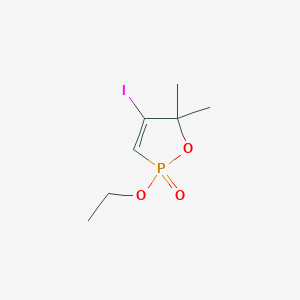

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

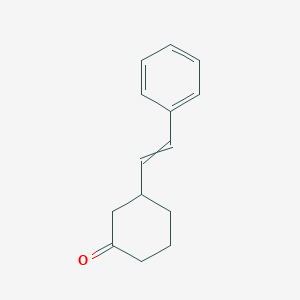

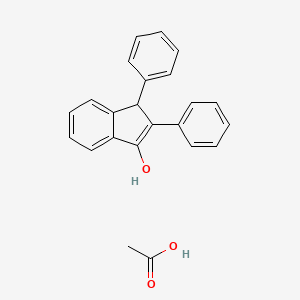

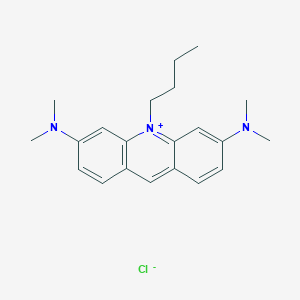
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
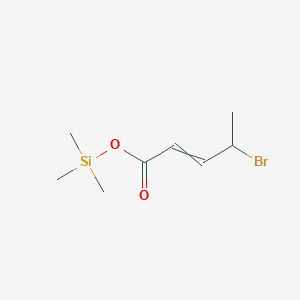
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
